molecular formula C23H30N4O4 B11620161 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B11620161
M. Wt: 426.5 g/mol
InChI Key: WKGHVIIKCZFADN-UHFFFAOYSA-N
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Description

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a benzimidazole core, which is known for its biological activity, and a morpholine group, which enhances its solubility and reactivity.

Preparation Methods

The synthesis of 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole derivatives with morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol has several applications in scientific research. It is used in drug development due to its potential anti-tumor and anti-inflammatory properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study cellular processes and molecular interactions. In industry, it is utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The benzimidazole core is known to interact with various enzymes and proteins, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds to 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol include other benzimidazole derivatives and morpholine-containing compounds. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is another compound with a morpholine group, but it has different pharmacological properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and applications.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C23H30N4O4/c1-29-19-6-8-20(9-7-19)31-17-18(28)16-27-22-5-3-2-4-21(22)26(23(27)24)11-10-25-12-14-30-15-13-25/h2-9,18,24,28H,10-17H2,1H3

InChI Key

WKGHVIIKCZFADN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCOCC4)O

Origin of Product

United States

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